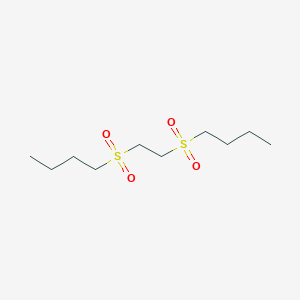
Lithium tetrachloropalladate(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium tetrachloropalladate(II) is a chemical compound with the formula Li₂PdCl₄. It is a palladium complex where palladium is in the +2 oxidation state, coordinated with four chloride ions. This compound is known for its catalytic properties and is used in various chemical reactions, particularly in organic synthesis.
Biochemical Analysis
Biochemical Properties
It is known to act as a catalyst in organic reactions . This suggests that it may interact with various enzymes, proteins, and other biomolecules, potentially influencing their activity.
Molecular Mechanism
As a catalyst in organic reactions, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium tetrachloropalladate(II) can be synthesized by reacting palladium(II) chloride with lithium chloride in an aqueous solution. The reaction typically involves dissolving palladium(II) chloride in water, followed by the addition of lithium chloride. The mixture is then stirred and heated to facilitate the formation of lithium tetrachloropalladate(II). The reaction can be represented as follows:
PdCl2+2LiCl→Li2PdCl4
Industrial Production Methods
In industrial settings, the production of lithium tetrachloropalladate(II) follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction mixture is typically filtered to remove any impurities, and the resulting solution is evaporated to obtain the solid lithium tetrachloropalladate(II).
Chemical Reactions Analysis
Types of Reactions
Lithium tetrachloropalladate(II) undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions where palladium is reduced or oxidized.
Substitution Reactions: The chloride ligands can be substituted with other ligands in coordination chemistry.
Catalytic Reactions: It acts as a catalyst in numerous organic reactions, such as hydrogenation and carbon-carbon coupling reactions.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include hydrogen gas for reduction and oxygen or other oxidizing agents for oxidation.
Substitution: Ligands such as phosphines, amines, or other halides can be used for substitution reactions.
Catalysis: Conditions often involve mild temperatures and pressures, with the presence of substrates like alkenes or alkynes.
Major Products
The major products formed depend on the specific reaction. For example, in hydrogenation reactions, alkenes are converted to alkanes, while in carbon-carbon coupling reactions, new carbon-carbon bonds are formed, leading to the synthesis of complex organic molecules.
Scientific Research Applications
Lithium tetrachloropalladate(II) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Biology: It is used in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Research is ongoing into its potential use in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of fine chemicals, polymers, and materials science.
Mechanism of Action
The mechanism by which lithium tetrachloropalladate(II) exerts its catalytic effects involves the coordination of palladium with substrates, facilitating various chemical transformations. Palladium acts as a central metal in the catalytic cycle, undergoing oxidation and reduction states, and forming intermediates that lead to the desired products. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Similar Compounds
- Potassium tetrachloropalladate(II)
- Sodium tetrachloropalladate(II)
- Palladium(II) chloride
Uniqueness
Lithium tetrachloropalladate(II) is unique due to its specific coordination environment and the presence of lithium ions, which can influence its solubility and reactivity compared to other palladium complexes. Its catalytic properties and ease of preparation make it a valuable compound in various chemical processes.
Properties
IUPAC Name |
dilithium;tetrachloropalladium(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2Li.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYYJWVQORMAOY-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].Cl[Pd-2](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4Li2Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)







